molecular formula C14H18BNO3 B1393453 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one CAS No. 893441-85-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Cat. No. B1393453
CAS RN: 893441-85-5
M. Wt: 259.11 g/mol
InChI Key: NXJYMGPXHVQNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one” is a chemical compound that is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .

Scientific Research Applications

Synthesis and Structural Characterization

  • Compound Synthesis and Crystal Structure : Compounds with the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety, including indolin-2-one derivatives, have been synthesized and characterized. Studies involve confirming their structures through spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations assist in understanding their molecular structures and comparing with X-ray diffraction values (Wu et al., 2021).

Applications in Fluorescence Probes

  • Fluorescent Probe Development : The use of such compounds in creating novel near-infrared fluorescence probes has been explored. These probes are synthesized through various chemical reactions, including electrophilic substitution, and are characterized using NMR and IR spectroscopy. They show potential in applications like fluorescence imaging (You-min, 2014).

Molecular Electrostatic Potential and FMO Analysis

  • Physicochemical Properties Exploration : These compounds have been subjected to DFT and TD-DFT calculations to analyze their spectroscopic data, geometrical parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and NBO analysis. Such studies contribute to understanding their physicochemical properties, crucial for various scientific applications (Huang et al., 2021).

Advanced Material Synthesis

  • Semiconducting Polymers Synthesis : The compound has been used in the synthesis of high-performance semiconducting polymers. Its incorporation in polymer chemistry demonstrates its utility in developing materials with specific electronic properties, indicating its potential in electronics and material science (Kawashima et al., 2013).

Biological Activity and Drug Synthesis

  • Potential in Drug Synthesis : The compound's derivatives have been used in synthesizing new molecules with potential biological activities. For example, its integration into molecules like benzimidazoles and isatin derivatives demonstrates its versatility in creating compounds with possible antibacterial and antifungal properties, highlighting its relevance in medicinal chemistry (Gug et al., 2005).

Future Directions

This compound is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors . This suggests that it could have potential applications in the development of new therapeutics. More research is needed to explore these possibilities.

Mechanism of Action

Target of Action

It is noted that this compound is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the modulation of these pathways, often with therapeutic benefits.

Biochemical Analysis

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, it participates in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility in facilitating complex biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect kinase activity, which is crucial for cell signaling and regulation . By inhibiting or activating specific kinases, this compound can alter cellular responses, leading to changes in gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for certain enzymes, facilitating or inhibiting their activity. For example, its role in the preparation of imidazopyridazines involves binding to kinase enzymes, thereby modulating their activity . This interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that repeated punctures or exposure to certain conditions can decrease the performance of the product . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits by modulating enzyme activity and cellular responses. At higher doses, it may cause toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall function .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-12(17)16-11(9)8-10/h5-6,8H,7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJYMGPXHVQNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674788
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893441-85-5
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Reactant of Route 3
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Reactant of Route 4
Reactant of Route 4
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Reactant of Route 5
Reactant of Route 5
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Reactant of Route 6
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.